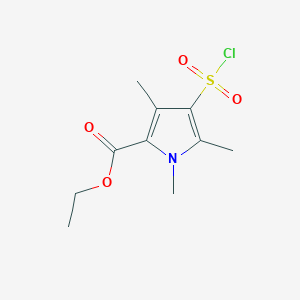
ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is an organosulfur compound that features a pyrrole ring substituted with chlorosulfonyl and ester functional groups
Preparation Methods
The synthesis of ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled conditions to ensure selective substitution at the desired position on the pyrrole ring. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Chemical Reactions Analysis
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various sulfur-containing compounds, including sulfonamides and sulfonates.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting enzymes and receptors that interact with sulfonyl groups.
Material Science: It is employed in the synthesis of polymers and other materials with unique properties due to the presence of the sulfonyl functional group.
Mechanism of Action
The mechanism of action of ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves the interaction of its chlorosulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The compound’s reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can be compared with other chlorosulfonyl-substituted compounds, such as chlorosulfonyl isocyanate and chlorosulfonyl benzene. While all these compounds contain the reactive chlorosulfonyl group, this compound is unique due to its pyrrole ring structure, which imparts different reactivity and properties compared to other aromatic or aliphatic systems .
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in the synthesis of β-lactams and other nitrogen-containing compounds.
Chlorosulfonyl benzene: Utilized in the production of sulfonyl chlorides and sulfonamides.
Properties
Molecular Formula |
C10H14ClNO4S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
ethyl 4-chlorosulfonyl-1,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14ClNO4S/c1-5-16-10(13)8-6(2)9(17(11,14)15)7(3)12(8)4/h5H2,1-4H3 |
InChI Key |
QXEITASMDAQCCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















